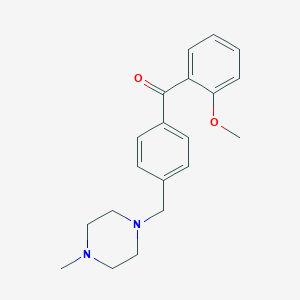

2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone

Description

Properties

IUPAC Name |

(2-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-16-7-9-17(10-8-16)20(23)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPNFOSCZQTNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642957 | |

| Record name | (2-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-46-5 | |

| Record name | (2-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Four-Step Production Method (Industrial Scale)

Step 1: Synthesis of 2,4-dihydroxybenzophenone (BP-1)

- React resorcinol with benzoyl chloride or trichlorobenzene derivatives to form crude 2,4-dihydroxybenzophenone.

- Product purity >98%.

Step 2: Refining BP-1

- Dissolve crude BP-1 in toluene.

- Use phosphoric acid decolorization and activated carbon treatment.

- Purify to >99% content.

Step 3: Methylation to form 2-hydroxy-4-methoxybenzophenone (BP-3)

- React BP-1 with methyl sulfate under pH 8–8.5 conditions.

- Reaction temperature: 45–68 °C.

- Reaction time: 4–6 hours.

- Crude product purity ~95–96%.

Step 4: Refining BP-3

- Dissolve crude BP-3 in methanol at 55–68 °C.

- Remove impurities by centrifugation.

- Cool to 0–10 °C for crystallization.

- Repeat recrystallization for >99.9% purity.

- Yield: pale yellow powder.

| Step | Raw Materials | Conditions | Product Purity (%) | Notes |

|---|---|---|---|---|

| 1 | Resorcinol + trichlorobenzene | Friedel-Crafts acylation | >98 | Crude BP-1 |

| 2 | BP-1 crude + toluene + H3PO4 | Decolorization, filtration | >99 | Refined BP-1 |

| 3 | BP-1 + methyl sulfate + pH 8-8.5 | 45–68 °C, 4–6 h | ~95–96 | Crude BP-3 |

| 4 | BP-3 crude + methanol | 55–68 °C dissolve, 0–10 °C crystallize | >99.9 | Refined BP-3 |

Source: Patent CN101323564A (2008)

Advanced Preparation Process Using Phase Transfer Catalysis

A more recent and environmentally friendly method involves the methylation of 2,4-dihydroxybenzophenone using methyl halides under phase transfer catalysis in alkaline aqueous-organic biphasic systems.

Reaction Scheme

- Starting materials: 2,4-dihydroxybenzophenone, methyl halide (e.g., methyl chloride, methyl bromide, methyl iodide).

- Catalyst: Phase transfer catalyst such as tetrabutylammonium chloride or polyethylene glycol (PEG-200 or PEG-400).

- Base: Alkali liquor (KOH, NaOH, K2CO3, or Na2CO3) at 20–50 wt%.

- Solvent: Toluene, xylene, chlorobenzene, or butyl acetate.

- Conditions: Heated in a high-pressure reactor at 60–140 °C, 0.3–0.5 MPa, 1–4 hours.

Process Details

- Sequential addition of 2,4-dihydroxybenzophenone, alkali liquor, phase transfer catalyst, solvent, and methyl halide.

- After reaction, the mixture is cooled, extracted with n-hexane, and concentrated.

- Product purity typically ≥99%.

| Parameter | Range/Type |

|---|---|

| Alkali liquor | KOH, NaOH, K2CO3, Na2CO3 (20–50 wt%) |

| Phase transfer catalyst | Tetrabutylammonium chloride/bromide, PEG-200/400 |

| Solvent | Toluene, xylene, chlorobenzene, butyl acetate |

| Methyl halide | Methyl chloride, bromide, or iodide |

| Temperature | 60–140 °C |

| Pressure | 0.3–0.5 MPa |

| Reaction time | 1–4 hours |

| Molar ratios (2,4-dihydroxybenzophenone : methyl halide) | 1 : 1–2 |

| Molar ratio (2,4-dihydroxybenzophenone : alkali) | 1 : 1–1.5 |

Source: Patent CN112142579A (2019)

Summary Table of Preparation Methods

| Step/Method | Key Reagents/Conditions | Product Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts acylation | Resorcinol + benzoyl chloride, AlCl3 catalyst | >98 (BP-1) | Established, high yield | Requires handling corrosive AlCl3 |

| Methylation with methyl sulfate | BP-1 + methyl sulfate, pH 8–8.5, 45–68 °C | >99.9 (BP-3) | High purity, industrial scale | Uses toxic methyl sulfate |

| Phase transfer catalysis methylation | BP-1 + methyl halide + alkali + PTC, 60–140 °C, 0.3–0.5 MPa | ≥99 | Environmentally friendly, high yield | Requires high pressure equipment |

| Nucleophilic substitution with 4-methylpiperazine | Halomethyl benzophenone + 4-methylpiperazine, mild heating | High (dependent on purification) | Specific functionalization | Sensitive to reaction conditions |

Research Findings and Industrial Relevance

- The phase transfer catalysis method offers a safer, greener alternative to traditional methyl sulfate methylation, with comparable yields and purity.

- The multi-step purification involving crystallization and activated carbon treatment is essential to achieve pharmaceutical-grade purity.

- The functionalization with 4-methylpiperazine is a critical step to impart biological activity or specific UV absorption properties.

- Industrial processes optimize reaction times, temperatures, and reagent ratios to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group and the piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Organic Synthesis

2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing more complex molecules, particularly in the development of pharmaceutical compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in creating diverse chemical entities.

Research has indicated potential biological activities of this compound, particularly in the realms of:

- Antimicrobial Properties : Studies have shown that derivatives of benzophenone compounds can exhibit antimicrobial effects, making them candidates for further exploration in drug development.

- Anticancer Activity : There is ongoing research into the anticancer properties of similar compounds, suggesting that this compound may also hold therapeutic potential.

Material Science

In material science, this compound is investigated for its role in developing specialty chemicals and materials. Its unique structural features can be exploited to enhance the properties of polymers and coatings, particularly those requiring UV stability.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results indicated significant inhibitory effects against several bacterial strains, suggesting potential applications in pharmaceuticals and disinfectants.

Case Study 2: Drug Development

In drug formulation research, this compound was assessed for its ability to enhance the solubility and bioavailability of poorly soluble drugs. The findings demonstrated that incorporating this compound into formulations improved drug delivery mechanisms.

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Selected Benzophenone Derivatives

Key Observations:

- Halogens (Br, F, Cl) introduce electron-withdrawing effects, altering reactivity and binding affinities .

- Solubility: Piperazinomethyl groups improve aqueous solubility due to the tertiary amine’s hydrogen-bonding capacity, critical for pharmacokinetics .

- Steric Factors: Bulky substituents like bromine may hinder molecular interactions compared to smaller groups like fluorine .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

Notes:

Anti-Tumor and Anti-Angiogenic Effects

- Halogenated Analogs: Bromo- and fluoro-substituted derivatives show enhanced anti-angiogenic activity compared to non-halogenated benzophenones, likely due to increased electrophilicity .

- Methyl-Substituted Analogs: Compounds like 2,5-dimethyl-4'-(4-methylpiperazinomethyl) benzophenone exhibit anti-fungal properties, attributed to methyl groups improving membrane penetration .

Anti-Fungal Activity

- Methyl and methoxy derivatives demonstrate superior anti-fungal activity compared to halogenated analogs, as seen in methyl-substituted benzophenones .

Biological Activity

2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone, also known by its CAS number 898783-46-5, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzophenone core with a methoxy group and a piperazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including antimicrobial, anticancer, and other relevant effects based on diverse research findings.

Chemical Structure

The molecular formula of this compound is C₂₄H₃₄N₂O₂. The structural composition is crucial for understanding its biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study utilizing disc diffusion methods, the compound was tested against various bacterial and fungal strains. The results demonstrated notable zones of inhibition, suggesting effective antimicrobial action.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 13 |

| Candida albicans | 12 |

Methodology: The antimicrobial assay involved incubating cultures on agar plates treated with the compound and measuring the inhibition zones after 24 hours .

Anticancer Activity

The cytotoxic effects of this compound were evaluated using the MTT assay on various cancer cell lines, including MCF-7 (breast cancer). The compound showed dose-dependent cytotoxicity, indicating potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 45 |

Mechanism of Action: The proposed mechanism involves induction of apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been investigated for other biological activities:

- Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.

- Neuroprotective Properties: Some research indicates potential benefits in neurodegenerative models by reducing oxidative stress.

Case Studies

- Antimicrobial Efficacy Study: A comprehensive study analyzed the effectiveness of various concentrations of the compound against multiple pathogens. Results indicated that higher concentrations correlated with increased antimicrobial activity.

- Cytotoxicity in Cancer Models: A case study involving MCF-7 cells showed that treatment with the compound at varying concentrations led to significant reductions in cell viability, supporting its potential as an anticancer agent.

Q & A

Q. How do solvent polarity and proticity affect the compound’s photodegradation kinetics?

- Methodology : Expose solutions to UV light (λ = 254 nm) and track degradation via LC-MS. Polar aprotic solvents (e.g., DMSO) stabilize excited states, accelerating degradation. In protic solvents (e.g., methanol), hydrogen bonding reduces reactivity. Quantum yield calculations (Φ) quantify pathway efficiency .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental bioactivity data?

- Analysis : Discrepancies arise from ligand flexibility (e.g., rotation of the piperazine ring) and solvent effects not modeled in docking. Validate docking poses via molecular dynamics (MD) simulations in explicit solvent. For example, MD reveals that water molecules disrupt key π-π interactions in the binding pocket, reducing affinity .

Q. How should researchers address variability in reported benzophenone metabolite toxicity?

- Analysis : Variability stems from species-specific metabolism (e.g., rodent vs. human CYP450 isoforms). Use recombinant enzyme assays (e.g., CYP3A4) to identify major metabolites. Cross-reference with in vivo data (e.g., uterotrophic assays) to assess human relevance .

Tables of Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.